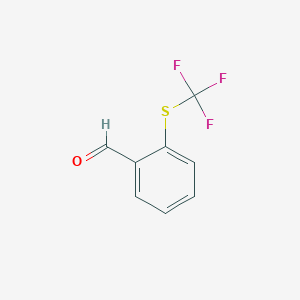

2-(Trifluoromethylthio)benzaldehyde

Vue d'ensemble

Description

2-(Trifluoromethylthio)benzaldehyde, also known as TFMBA, is a chemical compound with the molecular formula C8H5F3OS. It is a colorless liquid with a strong odor and is widely used in chemical research applications.

Applications De Recherche Scientifique

Catalytic Properties and Organic Synthesis

2-(Trifluoromethylthio)benzaldehyde plays a significant role in catalysis and organic synthesis. For instance, it has been involved in the improved synthesis, thermal stability, and examination of catalytic properties of metal-organic frameworks, such as Cu3(BTC)2. This compound demonstrates potential in chemisorption and activation of benzaldehyde for liquid phase cyanosilylation, revealing its importance in facilitating chemical transformations (Schlichte, Kratzke, & Kaskel, 2004). Furthermore, its derivatives have been applied in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, highlighting its utility in achieving high selectivity and efficiency in oxidation reactions (Iraqui, Kashyap, & Rashid, 2020).

Synthesis of Labeled Compounds

The compound has also found use in the efficient synthesis of labeled benzaldehydes, which are crucial for the synthesis of natural products and pharmaceutical drugs. A general methodology has been developed for the synthesis of highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation, showcasing its versatility in creating isotopically labeled compounds for research purposes (Boga, Alhassan, & Hesk, 2014).

Biocatalysis and Green Chemistry

In green chemistry and biocatalysis, research has explored the enzyme-catalyzed asymmetric C–C bond formation using benzaldehyde derivatives, indicating the potential of these compounds in environmentally friendly chemical synthesis (Kühl et al., 2007). Additionally, the bioproduction of benzaldehyde in a two-phase partitioning bioreactor has been optimized, demonstrating the compound's role in enhancing the efficiency and yield of biologically produced benzaldehyde, which is significant for the flavor industry (Craig & Daugulis, 2013).

Photocatalysis

In the field of photocatalysis, studies have investigated the selective synthesis of benzaldehyde from benzyl alcohol using graphitic carbon nitride modified through thermal, chemical, and mechanical processes. This research highlights the application of 2-(Trifluoromethylthio)benzaldehyde derivatives in photocatalytic conversions, providing insights into sustainable chemical processes (Lima et al., 2017).

Propriétés

IUPAC Name |

2-(trifluoromethylsulfanyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3OS/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSKYLMRBFOYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380679 | |

| Record name | 2-(Trifluoromethylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethylthio)benzaldehyde | |

CAS RN |

57830-48-5 | |

| Record name | 2-(Trifluoromethylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

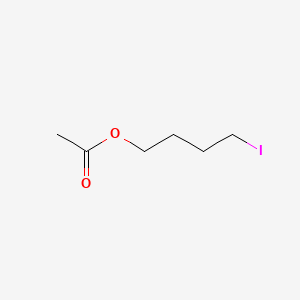

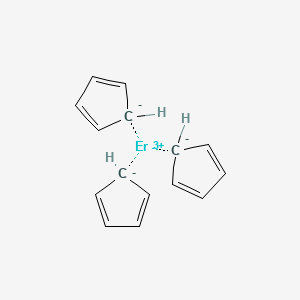

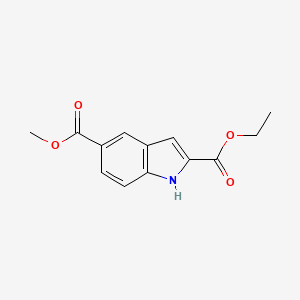

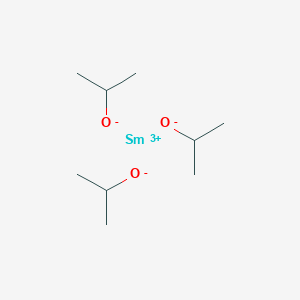

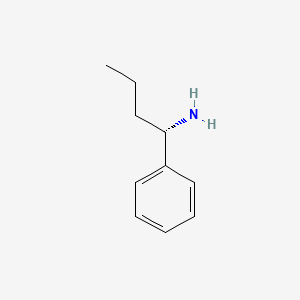

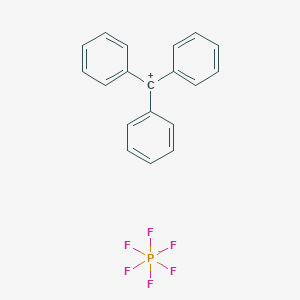

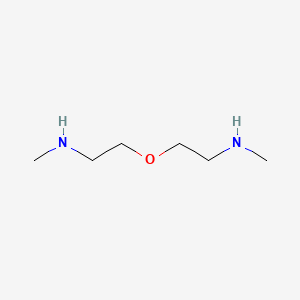

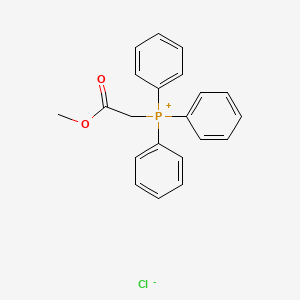

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.